molecular formula C19H24N2O B11836478 N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide

N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide

Cat. No.: B11836478
M. Wt: 296.4 g/mol
InChI Key: ZGDBRNPHTBQNLR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide is a synthetic organic compound with the molecular formula C19H24N2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide typically involves the cyclization of aniline derivatives with carbonyl compounds. One common method is the Friedländer synthesis, which involves the condensation of aniline with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate into DNA, inhibiting the replication of certain microorganisms. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide stands out due to its unique combination of a cyclohexyl group and an ethyl-methyl substitution on the quinoline ring. This structural modification enhances its biological activity and makes it a valuable compound for various applications .

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C19H24N2O/c1-3-16-13(2)18(15-11-7-8-12-17(15)21-16)19(22)20-14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,20,22)

InChI Key

ZGDBRNPHTBQNLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3CCCCC3

Origin of Product

United States

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